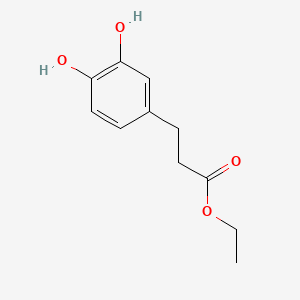

ethyl 3-(3,4-dihydroxyphenyl)propanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(3,4-dihydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3,5,7,12-13H,2,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJZKZOOQLSKTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00192772 | |

| Record name | Ethyl 3-(3,4-dihydroxyphenyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3967-57-5 | |

| Record name | Ethyl 3,4-dihydroxybenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3967-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(3,4-dihydroxyphenyl)propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003967575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl dihydrocaffeate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158568 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-(3,4-dihydroxyphenyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-(3,4-dihydroxyphenyl)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is ethyl 3-(3,4-dihydroxyphenyl)propanoate?

An In-depth Technical Guide to Ethyl 3-(3,4-dihydroxyphenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a derivative of the naturally occurring caffeic acid, is a phenolic compound of significant interest in the fields of pharmacology and drug development. Possessing a core structure characterized by a catechol moiety, this ester exhibits a wide range of biological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis methodologies, and known biological functions, with a focus on its antioxidant, anti-inflammatory, neuroprotective, and antimicrobial properties. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to serve as a foundational resource for researchers exploring its therapeutic potential.

Chemical and Physical Properties

This compound is an esterified form of 3-(3,4-dihydroxyphenyl)propanoic acid (Hydrocaffeic acid). Its chemical structure combines the reactive catechol group with an ethyl propanoate chain, influencing its solubility and biological interactions. The key physicochemical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₁₁H₁₄O₄ | PubChem |

| Molecular Weight | 210.23 g/mol | Calculated |

| CAS Number | 3967-57-5 | |

| Appearance | Light-brown crystalline prisms | |

| Melting Point | 420-421 K (147-148 °C) | |

| XLogP3 | 1.5 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

Note: Some sources refer to the closely related compound, ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate (Ethyl Caffeate), which has a double bond in the propanoate chain. The data presented here is for the saturated propanoate unless otherwise specified.

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through several established chemical reactions. The two primary methods are the Knoevenagel condensation followed by reduction, and the direct esterification of the corresponding carboxylic acid.

Synthesis via Knoevenagel Condensation

This method first synthesizes the unsaturated ester, ethyl caffeate, which can then be hydrogenated to yield the target compound.

Protocol: Synthesis of Ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate

-

Reactant Preparation : Dissolve 3,4-dihydroxybenzaldehyde and monoethyl malonate in a suitable solvent such as pyridine.

-

Condensation Reaction : Heat the mixture under reflux. The Knoevenagel condensation occurs between the aldehyde and the active methylene group of the malonate.

-

Work-up : After the reaction is complete (monitored by TLC), cool the mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.

-

Purification : Filter the crude product, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate.

-

Reduction (Optional) : To obtain the saturated propanoate, the resulting ethyl caffeate can be subjected to catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.

Caption: Overview of primary synthesis routes for this compound.

Synthesis via Fischer Esterification

This is a direct method involving the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst.[1]

Protocol: Fischer Esterification of 3-(3,4-dihydroxyphenyl)propanoic Acid

-

Reactant Mixture : In a round-bottom flask, combine 3-(3,4-dihydroxyphenyl)propanoic acid with an excess of absolute ethanol.

-

Catalyst Addition : Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.

-

Reaction Conditions : Heat the mixture to reflux for several hours. The reaction is an equilibrium, so to drive it towards the product, water is often removed using a Dean-Stark apparatus.[1]

-

Neutralization and Extraction : After cooling, neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution). Extract the ester into an organic solvent like ethyl acetate.

-

Purification : Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Biological Activities and Therapeutic Potential

This compound and its analogues exhibit a spectrum of biological activities, primarily attributed to the antioxidant nature of the catechol moiety.

Antioxidant Activity

The presence of two adjacent hydroxyl groups on the phenyl ring allows the molecule to act as a potent free radical scavenger. It can donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress. This activity is foundational to many of its other therapeutic effects. Derivatives of 3,4-dihydroxyphenyl compounds have been shown to be powerful antioxidants, in some cases more so than Vitamin C or Trolox.

Anti-inflammatory Effects

The compound demonstrates significant anti-inflammatory properties. Studies on related propionates show they can downregulate the expression of key inflammatory mediators.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Macrophage Model)

-

Cell Culture : Culture a murine macrophage cell line (e.g., J774-A1 or RAW 264.7) in appropriate media.

-

Pre-treatment : Treat the cells with varying concentrations of this compound for a set period (e.g., 2 hours).

-

Inflammatory Stimulus : Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture.

-

Analysis : After incubation (e.g., 24 hours), collect the cell supernatant and lysates.

-

Quantification : Measure the levels of pro-inflammatory markers such as:

-

Nitric Oxide (NO) using the Griess reagent.

-

Pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA kits.

-

Expression of enzymes like COX-2 and iNOS via Western Blot or RT-qPCR.

-

-

Data Interpretation : A dose-dependent reduction in these markers compared to the LPS-only control indicates anti-inflammatory activity.

Neuroprotective Properties

Phenolic compounds are widely investigated for their potential in treating neurodegenerative diseases. The mechanism is often linked to their ability to counteract oxidative stress and inflammation, key pathological factors in diseases like Alzheimer's and Parkinson's. A derivative, Isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate (IDHP), has been shown to protect vascular cells from injury by reducing ROS and ferroptosis, suggesting a potential role in preventing vascular aging that contributes to neurodegeneration.

Antimicrobial and Efflux Pump Inhibition Activity

While possessing some intrinsic antibacterial and antifungal activity, a more compelling application is its role as an efflux pump inhibitor (EPI). In drug-resistant bacteria, efflux pumps actively expel antibiotics, rendering them ineffective.

A related compound, ethyl 3,4-dihydroxybenzoate (EDHB), has been shown to potentiate the activity of antibiotics against drug-resistant E. coli. It interferes with the function of efflux pumps like AcrB, increasing the intracellular concentration of the antibiotic. This suggests that this compound could serve as an adjuvant in antibiotic therapy to combat resistance.

| Organism | Compound | Activity | MIC (μg/mL) |

| Pseudomonas aeruginosa | Thiazole-Coumarin Hybrid | Antibacterial | 15.62–31.25 |

| Enterococcus faecalis | Thiazole-Coumarin Hybrid | Antibacterial | 15.62–31.25 |

| Staphylococcus aureus | Thiazole-Coumarin Hybrid | Antibacterial | 62.5–125 |

| Candida albicans | Thiazole-Coumarin Hybrid | Antifungal | 15.62 |

| Data for a structurally related 3,4-dihydroxyphenyl hybrid compound, demonstrating the potential of this chemical class. |

Mechanisms of Action

The therapeutic effects of this compound are mediated through several molecular pathways.

Anti-inflammatory Signaling

The compound's anti-inflammatory action involves the suppression of the NF-κB signaling pathway, a central regulator of inflammation. By inhibiting this pathway, it reduces the transcription and subsequent production of numerous pro-inflammatory molecules.

Caption: Inhibition of the NF-κB inflammatory pathway.

Alleviation of Vascular Aging via ROS/Ferroptosis Pathway

In the context of vascular health, derivatives of this compound have been shown to mitigate cellular senescence induced by factors like palmitic acid. The proposed mechanism involves the reduction of oxidative stress and the inhibition of ferroptosis, an iron-dependent form of programmed cell death.

Caption: Protective mechanism against vascular aging via the ROS/Ferroptosis pathway.

Conclusion

This compound is a multifaceted molecule with a strong scientific basis for further investigation in drug development. Its potent antioxidant and anti-inflammatory properties, combined with emerging evidence of neuroprotective and antimicrobial-adjuvant activities, make it a promising lead compound. The synthetic routes are well-established, allowing for the generation of derivatives to optimize its pharmacokinetic and pharmacodynamic profile. Future research should focus on in vivo efficacy models for specific disease states and a deeper elucidation of its interactions with cellular targets to fully harness its therapeutic potential.

References

physical and chemical properties of ethyl 3-(3,4-dihydroxyphenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(3,4-dihydroxyphenyl)propanoate, a derivative of the naturally occurring dihydrocaffeic acid, is a molecule of significant interest in the fields of pharmacology and medicinal chemistry. Its structural similarity to other well-studied phenolic compounds, such as caffeic acid phenethyl ester (CAPE) and hydroxytyrosol, suggests a potential for valuable biological activities, including antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological signaling pathways based on current scientific understanding of related molecules.

Core Physical and Chemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that while some data is available for the specific compound, other values are estimated based on structurally similar molecules due to a lack of direct experimental data.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | Ethyl 3-(3,4-dihydroxyphenyl)propionate, Benzenepropanoic acid, 3,4-dihydroxy-, ethyl ester | [1] |

| CAS Number | 3967-57-5 | [1] |

| Molecular Formula | C₁₁H₁₄O₄ | [1] |

| Molecular Weight | 210.23 g/mol | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in organic solvents like ethanol, ether, and chloroform; poorly soluble in water. | |

| LogP | 1.85 | [1] |

Spectroscopic Data Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the protons of the propanoate chain (two triplets), and the aromatic protons on the dihydroxyphenyl ring. The chemical shifts and splitting patterns of the aromatic protons would confirm the 1,2,4-substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum would display distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the aliphatic carbons of the propanoate chain, and the six carbons of the aromatic ring. The chemical shifts of the aromatic carbons would be influenced by the hydroxyl substituents.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The fragmentation pattern would likely show losses of the ethoxy group and parts of the propanoate chain, providing further structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the hydroxyl (O-H) groups (a broad band around 3300 cm⁻¹), the carbonyl (C=O) group of the ester (a strong band around 1735 cm⁻¹), and C-O stretching vibrations.

Experimental Protocols

Due to the limited availability of specific experimental protocols for this compound, the following methodologies are based on established procedures for the synthesis and analysis of structurally similar phenolic compounds and esters.

Synthesis Protocol: Esterification of 3-(3,4-dihydroxyphenyl)propanoic acid

This protocol describes a standard Fischer esterification method.

Materials:

-

3-(3,4-dihydroxyphenyl)propanoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate

-

Sodium bicarbonate solution (5%)

-

Ethyl acetate

-

Brine

Procedure:

-

In a round-bottom flask, dissolve 3-(3,4-dihydroxyphenyl)propanoic acid in an excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux the mixture for several hours (reaction progress can be monitored by thin-layer chromatography).

-

After cooling to room temperature, neutralize the excess acid with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

This method provides a general guideline for the analysis of this compound.[1]

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column

Mobile Phase:

-

A gradient of acetonitrile and water containing a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[1]

Procedure:

-

Prepare a standard solution of the purified compound of known concentration.

-

Inject the standard and sample solutions into the HPLC system.

-

Monitor the elution at a suitable wavelength (e.g., 280 nm) based on the UV absorbance of the dihydroxyphenyl chromophore.

-

The retention time and peak area can be used for qualitative and quantitative analysis, respectively.

Biological Activities and Signaling Pathways

The biological activities of this compound have not been extensively studied directly. However, based on its structural similarity to well-researched compounds like Caffeic Acid Phenethyl Ester (CAPE) and Hydroxytyrosol, it is hypothesized to possess significant antioxidant and anti-inflammatory properties. These activities are likely mediated through the modulation of key cellular signaling pathways.

Antioxidant Activity

The catechol (3,4-dihydroxy) moiety is a well-known pharmacophore responsible for potent antioxidant activity. It can act as a radical scavenger, donating hydrogen atoms to neutralize reactive oxygen species (ROS) and thereby mitigating oxidative stress.[2][3]

Anti-inflammatory Activity

The anti-inflammatory effects of similar phenolic compounds are often attributed to their ability to modulate inflammatory signaling pathways. The NF-κB and Nrf2 pathways are key regulators of inflammation and the antioxidant response.

NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for inflammatory cytokines. Compounds like CAPE have been shown to inhibit NF-κB activation.[2][4]

Nrf2 Signaling Pathway: Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of its target genes, upregulating their expression and enhancing the cellular antioxidant defense.[2][5]

Based on the known mechanisms of related compounds, the following diagram illustrates the potential signaling pathways through which this compound may exert its antioxidant and anti-inflammatory effects.

Conclusion

This compound is a promising molecule with potential therapeutic applications stemming from its likely antioxidant and anti-inflammatory properties. While further research is needed to fully characterize its physical, chemical, and biological profile, this guide provides a solid foundation for researchers and drug development professionals. The provided experimental protocols, though based on related compounds, offer a starting point for synthesis and analysis. The exploration of the potential involvement of the NF-κB and Nrf2 signaling pathways highlights key areas for future investigation into the mechanism of action of this and similar phenolic compounds.

References

- 1. Ethyl 3-(3,4-dihydroxyphenyl)propionate | SIELC Technologies [sielc.com]

- 2. Caffeic Acid Phenethyl Ester (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant-Mediated Modulation of Protein Reactivity for 3,4-Dihydroxyphenylacetaldehyde, a Toxic Dopamine Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Caffeic Acid Phenethyl Ester Suppresses Oxidative Stress and Regulates M1/M2 Microglia Polarization via Sirt6/Nrf2 Pathway to Mitigate Cognitive Impairment in Aged Mice following Anesthesia and Surgery - PMC [pmc.ncbi.nlm.nih.gov]

ethyl 3-(3,4-dihydroxyphenyl)propanoate CAS number

An In-Depth Technical Guide to Ethyl 3-(3,4-dihydroxyphenyl)propanoate

CAS Number: 3967-57-5[1]

This technical guide provides a comprehensive overview of this compound, a catechol derivative with significant potential in pharmaceutical and scientific research. The document details its physicochemical properties, synthesis, analytical methods, and explores its potential biological activities based on related compounds, offering detailed experimental protocols for its investigation.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 3967-57-5 | [1] |

| Molecular Formula | C11H14O4 | [1] |

| Molecular Weight | 210.230 g/mol | [1] |

| Synonyms | Ethyl 3-(3,4-dihydroxyphenyl)propionate, Benzenepropanoic acid, 3,4-dihydroxy-, ethyl ester | [1] |

| LogP | 1.85 | [1] |

Synthesis

A common and straightforward method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 3-(3,4-dihydroxyphenyl)propanoic acid (dihydrocaffeic acid).

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(3,4-dihydroxyphenyl)propanoic acid in an excess of absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography on silica gel.

Analytical Characterization

High-performance liquid chromatography (HPLC) is a suitable method for the analysis and purification of this compound.[1]

Experimental Protocol: Reversed-Phase HPLC

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: Newcrom R1 or a similar C18 reversed-phase column.[1]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) to improve peak shape.[1]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV absorbance spectrum of the compound.

-

Application: This method can be adapted for purity assessment, quantitative analysis, and preparative separation for isolating the compound or its impurities.[1]

Potential Biological Activities and Mechanisms of Action

While specific experimental data for this compound is limited in the provided search results, its structural similarity to other well-studied catechol derivatives, such as dihydrocaffeic acid and other phenolic esters, allows for informed postulations about its biological activities.

Antioxidant Activity

The catechol moiety is a well-known pharmacophore for antioxidant activity, capable of scavenging free radicals. The parent compound, 3-(3,4-dihydroxyphenyl)propanoic acid, is recognized for its potent antioxidant properties.[2]

-

Preparation of Reagents: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Also, prepare a series of dilutions of this compound in methanol.

-

Assay Procedure: In a 96-well plate, add a small volume of each dilution of the test compound. To this, add the DPPH solution and mix. A positive control (e.g., ascorbic acid or trolox) and a blank (methanol) should be included.

-

Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can then be determined.[3]

Caption: DPPH radical scavenging mechanism.

Anti-inflammatory Activity

Phenolic compounds are known to possess anti-inflammatory properties. Related molecules have been shown to reduce the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1β, IL-6).[4][5] A likely mechanism is the inhibition of the NF-κB signaling pathway.

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7 or BV-2 microglia) in appropriate media.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture media.

-

Quantification of Inflammatory Markers:

-

Nitric Oxide (NO): Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Cytokines (TNF-α, IL-1β, IL-6): Quantify the levels of these cytokines in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Mechanism of Action Study: Investigate the effect of the compound on the NF-κB pathway by using western blotting to analyze the phosphorylation and degradation of IκBα and the nuclear translocation of NF-κB p65.

Caption: Proposed anti-inflammatory mechanism via NF-κB pathway inhibition.

Neuroprotective Activity

The antioxidant and anti-inflammatory properties of phenolic compounds contribute to their neuroprotective effects. A derivative, isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate, has been shown to exert anti-inflammatory effects in microglia, suggesting a potential role in mitigating neuroinflammation, a key factor in neurodegenerative diseases.[4]

The neuroprotective potential can be assessed using an in vitro model of neuronal cell death.

Caption: Workflow for evaluating neuroprotective effects.

References

- 1. Ethyl 3-(3,4-dihydroxyphenyl)propionate | SIELC Technologies [sielc.com]

- 2. Showing Compound 3-(3,4-Dihydroxyphenyl)propanoic acid (FDB008857) - FooDB [foodb.ca]

- 3. EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Anti-inflammatory Activities and Mechanisms of 3,5- dihydroxycinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

synonyms for ethyl 3-(3,4-dihydroxyphenyl)propanoate

An In-depth Technical Guide to Ethyl 3-(3,4-dihydroxyphenyl)propanoate

This compound, a notable derivative of caffeic acid, has garnered attention in scientific research for its potential biological activities. This guide provides a comprehensive overview of its chemical properties, synthesis, and known biological effects, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Synonyms

This compound is recognized by several names and chemical identifiers, crucial for accurate database searches and procurement.

| Identifier Type | Value |

| IUPAC Name | This compound |

| Synonyms | Ethyl 3-(3,4-dihydroxyphenyl)propionate, Benzenepropanoic acid, 3,4-dihydroxy-, ethyl ester, 3,4-Dihydroxyhydrocinnamic acid ethyl ester |

| CAS Number | 3967-57-5[1] |

| Molecular Formula | C₁₁H₁₄O₄ |

| Molecular Weight | 210.23 g/mol |

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental for its application in research and development.

| Property | Value |

| Appearance | White solid (estimated)[2] |

| Melting Point | 39.00 to 42.00 °C (for ethyl 3-(2-hydroxyphenyl) propionate)[2] |

| Boiling Point | 296.12 °C (estimated, for ethyl 3-(2-hydroxyphenyl) propionate)[2] |

| LogP | 1.59350 (for ethyl 3-(2,4-dihydroxyphenyl)propionate)[3] |

| PSA (Polar Surface Area) | 66.76 Ų (for ethyl 3-(2,4-dihydroxyphenyl)propionate)[3] |

Synthesis Protocol

The synthesis of this compound can be achieved through various organic chemistry routes. A common method involves the esterification of 3-(3,4-dihydroxyphenyl)propanoic acid. While a specific detailed protocol for the title compound was not found in the immediate search results, a general esterification procedure can be outlined.

General Esterification Procedure (Fischer Esterification):

-

Reactants: 3-(3,4-dihydroxyphenyl)propanoic acid and an excess of absolute ethanol are used as the primary reactants.

-

Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is required to protonate the carboxylic acid and facilitate nucleophilic attack by the ethanol.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to drive the equilibrium towards the formation of the ester. The removal of water as it is formed can also increase the yield.

-

Work-up: After the reaction is complete, the mixture is cooled, and the excess ethanol and acid catalyst are neutralized, often with a weak base like sodium bicarbonate solution.

-

Purification: The crude product is then extracted with an organic solvent (e.g., ethyl acetate) and purified using techniques such as column chromatography to yield the pure this compound.

Biological Activity and Potential Signaling Pathways

Research suggests that this compound and its derivatives possess significant antioxidant and anti-inflammatory properties.[4] These activities are likely attributed to the catechol moiety (the 3,4-dihydroxy-substituted benzene ring), which is an effective scavenger of free radicals.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[5][6]

DPPH Radical Scavenging Assay Protocol:

-

Reagent Preparation: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

-

Sample Preparation: Solutions of this compound at various concentrations are prepared.

-

Reaction: The sample solutions are mixed with the DPPH solution in a microplate or cuvettes.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample solutions to that of a control (DPPH solution without the sample). The EC₅₀ value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.[5]

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds suggest that this compound may modulate inflammatory pathways. For instance, a similar compound, isopropyl 3-(3,4-dihydroxyphenyl) 2-hydroxypropanoate (IDHP), has been shown to protect against septic myocardial injury by regulating the GAS6/Axl-AMPK signaling pathway.[7] This pathway is involved in cellular processes like inflammation, oxidative stress, and mitochondrial dysfunction.[7]

Based on the known antioxidant and anti-inflammatory effects of phenolic compounds, a plausible signaling pathway for this compound can be hypothesized.

Caption: Hypothesized mechanism of antioxidant and anti-inflammatory action.

Experimental Workflows

A typical workflow for investigating the biological activity of this compound would involve a series of in vitro and potentially in vivo experiments.

References

- 1. EP1237855B1 - Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid - Google Patents [patents.google.com]

- 2. ethyl 3-(2-hydroxyphenyl) propionate, 20921-04-4 [thegoodscentscompany.com]

- 3. ethyl 3-(2,4-dihydroxyphenyl)propionate | CAS#:149747-03-5 | Chemsrc [chemsrc.com]

- 4. researchgate.net [researchgate.net]

- 5. EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Isopropyl 3-(3,4-dihydroxyphenyl) 2-hydroxypropanoate protects septic myocardial injury via regulating GAS6/Axl-AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Occurrence and Biological Activity of Ethyl 3-(3,4-dihydroxyphenyl)propanoate and its Unsaturated Analog

Introduction

This technical guide addresses the natural occurrence of ethyl 3-(3,4-dihydroxyphenyl)propanoate. It is critical to establish at the outset that while the user's query specifies the saturated propanoate, the available scientific literature overwhelmingly points to the natural occurrence of its unsaturated counterpart, ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate , commonly known as ethyl caffeate . This document will, therefore, focus on the natural sources, isolation, and biological activities of ethyl caffeate, while also discussing the biological significance of the related saturated compound, 3-(3,4-dihydroxyphenyl)propanoic acid (dihydrocaffeic acid).

Natural Occurrence of Ethyl Caffeate

Ethyl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate is an ester of caffeic acid and has been identified in a variety of plant species. Its presence is distributed across different plant families and parts, including leaves, bark, and fruits.

Identified Natural Sources:

-

Maqui Berry (Aristotelia chilensis) : This Chilean native tree is a well-documented source of ethyl caffeate, where the compound has been extracted and structurally characterized.[1][2][3]

-

Bidens pilosa : Ethyl caffeate has been isolated from this medicinal plant, which is used in traditional medicine for treating inflammatory conditions.[4][5]

-

Polygonum amplexicaule var. sinense : This medicinal herb is another notable source of ethyl caffeate.[4][6]

-

Phellodendron Bark (Cortex Phellodendri) : Found in traditional Chinese medicine, the bark of Phellodendron amurense or Phellodendron chinense contains ethyl caffeate.[4]

-

Perilla frutescens : This plant is also reported to contain ethyl caffeate.[7]

-

Adenocaulon himalaicum : This organism is another reported source of the compound.[7]

-

Wine : Ethyl caffeate has been detected in white wines, such as Verdicchio.[4]

Quantitative Data

Quantitative analysis of ethyl caffeate has been performed on various natural sources. The concentration can vary depending on the geographical origin and the specific plant part analyzed. The table below summarizes the content of ethyl caffeate in the extracts of Polygonum amplexicaule from different regions in China.

| Source Location (Province) | Plant Part | Ethyl Caffeate Content (mg/g of extract) |

| Hubei (Wufeng) | Not Specified | 1.21 |

| Hubei (Lichuan) | Not Specified | 0.98 |

| Hubei (Badong) | Not Specified | 1.15 |

| Hubei (Hefeng) | Not Specified | 1.54 |

| Jiangxi (Jiujiang) | Not Specified | 1.49 |

| Anhui (Qianshan) | Not Specified | 1.33 |

| Data adapted from a study on Polygonum amplexicaule var. sinense.[6] |

Experimental Protocols: Isolation and Identification

The isolation of ethyl caffeate from natural sources typically involves solvent extraction followed by chromatographic separation. The identification is then confirmed using spectroscopic methods.

General Isolation Protocol

-

Extraction : The plant material (e.g., whole plant, leaves, or bark) is first dried and ground. The resulting powder is then extracted with a solvent, commonly 70% ethanol, at room temperature.[5]

-

Solvent Partitioning : The crude ethanol extract is concentrated under reduced pressure and then partitioned with a series of solvents of increasing polarity, such as ethyl acetate (EA). Bioactivity-guided fractionation is often employed, where the fractions are tested for a specific biological activity (e.g., inhibition of nitric oxide production) to identify the most potent fraction.[5]

-

Chromatographic Separation : The bioactive fraction (e.g., the EA fraction) is subjected to further separation using techniques like column chromatography over silica gel. A gradient of solvents (e.g., n-hexane and ethyl acetate) is used to elute the compounds.

-

Purification : Fractions containing the compound of interest are pooled and may require further purification steps, such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to yield the pure compound.

Structural Elucidation

The structure of the isolated compound is typically elucidated using a combination of the following spectroscopic techniques:

-

Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.

-

Ultraviolet (UV) Spectroscopy : To observe the characteristic absorption maxima. Ethyl caffeate in methanol typically shows a λmax at 324 nm with a shoulder at approximately 295 nm.[4]

-

X-ray Crystallography : To determine the precise three-dimensional structure of the molecule in its crystalline form.[2]

Biological Activities and Signaling Pathways

Ethyl caffeate and the related dihydrocaffeic acid exhibit significant biological activities, particularly anti-inflammatory and antioxidant effects.

Anti-inflammatory Activity

Ethyl caffeate has been shown to be a potent anti-inflammatory agent. Its mechanism of action primarily involves the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[4][5]

In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it induces the transcription of various pro-inflammatory genes. Ethyl caffeate inhibits this process, leading to:

-

Reduced production of Nitric Oxide (NO) : By downregulating the expression of inducible nitric oxide synthase (iNOS).[5][8]

-

Decreased Prostaglandin E2 (PGE2) levels : By inhibiting the expression of cyclooxygenase-2 (COX-2).[4][5][8]

-

Inhibition of Pro-inflammatory Cytokines : Dihydrocaffeic acid, a metabolite of caffeic acid, has been shown to reduce the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9][10]

Antioxidant Activity

The catechol (3,4-dihydroxy) structure of these compounds confers potent antioxidant properties. They act as scavengers of free radicals and can modulate endogenous antioxidant systems.[11] Dihydrocaffeic acid has been shown to protect cells from oxidative stress by activating the Nrf2/ARE pathway, which is a key regulator of cellular antioxidant responses.[12]

While this compound is not a commonly reported natural product, its unsaturated analog, ethyl caffeate, is found in several plant species and exhibits significant anti-inflammatory and antioxidant properties. The primary mechanism for its anti-inflammatory action is the inhibition of the NF-κB signaling pathway. The parent acid, dihydrocaffeic acid, which is a known metabolite of dietary polyphenols, also possesses robust biological activities. These compounds represent promising natural products for further research in the development of therapeutic agents for inflammation-associated disorders.

References

- 1. (E)-Ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate: A natural polymorph extracted from Aristotelia chilensis (Maqui) - Universidad Andrés Bello [researchers.unab.cl]

- 2. (E)-Ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate: a natural polymorph extracted from Aristotelia chilensis (Maqui) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl caffeate - Wikipedia [en.wikipedia.org]

- 5. Ethyl caffeate suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ethyl Caffeate | C11H12O4 | CID 5317238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The chilean superfruit black-berry Aristotelia chilensis (Elaeocarpaceae), Maqui as mediator in inflammation-associated disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. specialchem.com [specialchem.com]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide on the Biological Activity of Ethyl 3-(3,4-dihydroxyphenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(3,4-dihydroxyphenyl)propanoate, also known as ethyl hydrocaffeate, is a phenolic compound and a derivative of caffeic acid. This technical guide provides an in-depth overview of its biological activities, with a focus on its antioxidant, anti-inflammatory, and neuroprotective properties. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to support further research and development of this compound as a potential therapeutic agent. While data specific to this compound is emerging, this guide also draws upon the more extensive research on its unsaturated analog, ethyl caffeate, to infer potential mechanisms of action, given their structural similarities.

Introduction

This compound is a naturally occurring ester of hydrocaffeic acid, found in various plant species. As a member of the hydroxycinnamic acid derivatives, it possesses a catechol (3,4-dihydroxybenzene) moiety, which is a key structural feature responsible for its significant biological effects. The primary areas of interest for this compound include its capacity to mitigate oxidative stress, modulate inflammatory responses, and protect neuronal cells from damage. These properties position this compound as a compound of interest for the development of novel therapeutics for a range of pathologies, including neurodegenerative diseases and chronic inflammatory conditions.

Antioxidant Activity

The antioxidant properties of this compound are primarily attributed to the catechol group, which can donate hydrogen atoms to neutralize free radicals. Its efficacy has been evaluated using various in vitro assays.

Quantitative Antioxidant Data

Quantitative data on the antioxidant activity of this compound and its close analogs are summarized below. It is important to note that the unsaturated analog, ethyl caffeate, has been more extensively studied. Dihydrocaffeic acid, which lacks the ethylene link, has been shown to be more potent in radical scavenging than caffeic acid in some studies.[1]

| Compound/Extract | Assay | IC50/EC50 Value | Reference Compound | Reference Compound IC50/EC50 |

| Ethyl Caffeate | DPPH | ~5.5 µg/mL | - | - |

| Dihydrocaffeic Acid | DPPH | 2.10 (relative to DPPH) | α-tocopherol | - |

| Caffeic Acid | DPPH | 2.01 (relative to DPPH) | α-tocopherol | - |

| Caffeic Acid | DPPH | IC50 = 4 µg/mL | p-Coumaric acid | IC50 = 33 µg/mL |

| Ethanolic Extract Fraction with Ethyl Caffeate | DPPH | EC50 = 18.75 ± 0.07 µg/mL | - | - |

| Hydroethanolic Extract with Phenolic Compounds | FIC | EC50 = 157.62 ± 0.82 µg/mL | - | - |

Note: Data for this compound is limited; values for closely related compounds are provided for comparison.

Experimental Protocols for Antioxidant Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

-

Prepare a stock solution of this compound in methanol.

-

Prepare serial dilutions of the stock solution to obtain a range of concentrations.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of each sample dilution to respective wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Methanol is used as a blank, and a DPPH solution without the sample serves as the control.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Protocol:

-

FRAP Reagent Preparation: Mix 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.[2]

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Prepare serial dilutions of the stock solution.

-

Add 10 µL of each sample dilution to the wells of a 96-well plate.

-

Add 220 µL of the FRAP working solution to each well.[3]

-

Incubate the plate at 37°C for 15-30 minutes.

-

Measure the absorbance at 593 nm.

-

A standard curve is generated using known concentrations of FeSO₄·7H₂O.

-

The antioxidant capacity of the sample is expressed as ferrous iron equivalents (µM Fe²⁺).

Anti-inflammatory Activity

This compound and its analogs exhibit significant anti-inflammatory effects, primarily by inhibiting the production of pro-inflammatory mediators.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity is often assessed by measuring the inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophages.

| Compound | Assay | Cell Line | IC50 Value |

| Ethyl Caffeate | Inhibition of NO production in LPS-stimulated macrophages | RAW 264.7 | IC50 = 5.5 µg/mL[4] |

| Ethyl Caffeate | Inhibition of PGE2 production in LPS-stimulated macrophages | RAW 264.7 | Markedly suppressed at 1 µg/mL[4] |

Experimental Protocols for In Vitro Anti-inflammatory Assays

RAW 264.7 murine macrophage cells are commonly used to model inflammation in vitro.

Protocol:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

Protocol:

-

After the 24-hour incubation with LPS and the test compound, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

-

Incubate at room temperature for 10 minutes.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

A standard curve is prepared using sodium nitrite to quantify the amount of nitrite (a stable product of NO) in the supernatant.

Protocol:

-

Collect the cell culture supernatant after treatment.

-

Measure the concentration of PGE2 in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of caffeic acid derivatives are often mediated through the inhibition of the NF-κB and p38 MAPK signaling pathways, which are crucial for the expression of pro-inflammatory genes like iNOS and COX-2.[4][5][6]

Neuroprotective Activity

This compound and its derivatives have demonstrated protective effects on neuronal cells, suggesting potential applications in neurodegenerative diseases.

Experimental Protocols for Neuroprotection Assays

Human neuroblastoma SH-SY5Y cells or mouse hippocampal HT22 cells are commonly used models.

Protocol:

-

Culture neuronal cells (e.g., SH-SY5Y) in a suitable medium (e.g., DMEM/F12) with supplements.

-

Seed cells in 96-well plates and allow for differentiation if required.

-

Pre-treat the cells with this compound for a specified duration (e.g., 2 hours).

-

Induce neurotoxicity using an agent like hydrogen peroxide (H₂O₂), glutamate, or 6-hydroxydopamine (6-OHDA).

-

After the incubation period (e.g., 24 hours), assess cell viability.

Protocol:

-

After the treatment period, remove the culture medium.

-

Add 100 µL of fresh medium and 10 µL of 12 mM MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution to each well.

-

Incubate at 37°C for 4 hours.

-

Add 100 µL of SDS-HCl solution to each well to dissolve the formazan crystals.

-

Incubate at 37°C for 4 hours in a CO₂ incubator.

-

Measure the absorbance at 570 nm.

-

Cell viability is expressed as a percentage relative to the untreated control cells.

Neuroprotective Signaling Pathways

The neuroprotective effects of related phenolic compounds are linked to the activation of pro-survival signaling pathways, such as the CREB/BDNF pathway, and the inhibition of stress-activated pathways like p38 MAPK.

Synthesis

This compound can be synthesized through various methods. One common approach is the Knoevenagel condensation of 3,4-dihydroxybenzaldehyde with monoethyl malonate, followed by reduction of the resulting propenoate.[7]

Conclusion and Future Directions

This compound demonstrates promising antioxidant, anti-inflammatory, and neuroprotective properties in preclinical models. Its biological activities are largely conferred by the catechol moiety, which is shared with its more extensively studied analog, ethyl caffeate. Future research should focus on generating more specific quantitative data for the propanoate form to better delineate its therapeutic potential. Further in vivo studies are warranted to validate these findings and to explore its pharmacokinetic and safety profiles. The elucidation of its precise mechanisms of action will be crucial for its development as a potential therapeutic agent for human diseases driven by oxidative stress and inflammation.

References

- 1. Synthesis and Antiradical/Antioxidant Activities of Caffeic Acid Phenethyl Ester and Its Related Propionic, Acetic, and Benzoic Acid Analoguesc [mdpi.com]

- 2. e-mjm.org [e-mjm.org]

- 3. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl caffeate suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotection of (+)-2-(1-Hydroxyl-4-Oxocyclohexyl) Ethyl Caffeate Against Hydrogen Peroxide and Lipopolysaccharide Induced Injury via Modulating Arachidonic Acid Network and p38-MAPK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ethyl caffeate suppresses NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

ethyl 3-(3,4-dihydroxyphenyl)propanoate literature review

An In-depth Technical Guide to Ethyl 3-(3,4-dihydroxyphenyl)propanoate

Executive Summary

This compound, a derivative of the naturally occurring dihydrocaffeic acid, is a phenolic compound with significant therapeutic potential. Its structure, featuring a catechol group, suggests strong antioxidant properties, which are foundational to its potential roles in mitigating diseases driven by oxidative stress. This technical guide provides a comprehensive review of the available literature for researchers, scientists, and drug development professionals. It covers the compound's chemical properties, plausible synthesis routes, analytical methodologies, and its potential biological activities, including antioxidant, anti-inflammatory, neuroprotective, and cardiovascular-protective effects. This document summarizes quantitative data in structured tables, provides detailed experimental protocols, and uses visualizations to illustrate key processes and pathways, offering a foundational resource for future research and development.

Introduction

This compound belongs to the class of phenylpropanoids, specifically as an ethyl ester of 3-(3,4-dihydroxyphenyl)propanoic acid (dihydrocaffeic acid). Dihydrocaffeic acid is a known metabolite of caffeic acid and is found in various natural sources, including olives and beets[1]. These compounds are recognized for their potent antioxidant activity, primarily attributed to the catechol moiety (the 3,4-dihydroxybenzene group) which is an effective free radical scavenger[1]. The esterification to ethyl propanoate modifies the compound's lipophilicity, which can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile, potentially enhancing its bioavailability and therapeutic efficacy.

The therapeutic potential of structurally related phenolic compounds is well-documented. They have been shown to possess anti-inflammatory, neuroprotective, and cardioprotective properties[2][3][4]. Given its core structure, this compound is a promising candidate for investigation in the context of neurodegenerative diseases, cardiovascular conditions, and inflammatory disorders[2][5].

Chemical Properties and Identification

The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its synthesis, purification, and formulation.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | Ethyl 3-(3,4-dihydroxyphenyl)propionate, Benzenepropanoic acid, 3,4-dihydroxy-, ethyl ester[6] |

| Molecular Formula | C₁₁H₁₄O₄ |

| Molecular Weight | 210.23 g/mol |

| CAS Number | 3967-57-5[6] |

| Appearance | Expected to be a crystalline solid or oil |

| Key Functional Groups | Catechol (1,2-dihydroxybenzene), Ester |

Synthesis and Manufacturing

While specific literature detailing the synthesis of this compound is sparse, a logical and efficient synthetic route can be proposed based on established chemical reactions for similar compounds. A common approach involves a two-step process starting from 3,4-dihydroxybenzaldehyde: (1) a Knoevenagel condensation to form the unsaturated intermediate, ethyl 3-(3,4-dihydroxyphenyl)-2-propenoate (ethyl caffeate), followed by (2) catalytic hydrogenation to saturate the double bond.

Caption: Proposed two-step synthesis workflow for this compound.

Experimental Protocol: Proposed Synthesis

Step 1: Knoevenagel Condensation to Synthesize Ethyl 3-(3,4-dihydroxyphenyl)-2-propenoate [7]

-

Dissolve 3,4-dihydroxybenzaldehyde and monoethyl malonate in a suitable solvent such as pyridine or a mixture of toluene and piperidine.

-

Heat the mixture under reflux for several hours, using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and dilute it with a non-polar solvent like ethyl acetate.

-

Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove the basic catalyst, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield ethyl 3-(3,4-dihydroxyphenyl)-2-propenoate.

Step 2: Catalytic Hydrogenation to Synthesize this compound

-

Dissolve the ethyl 3-(3,4-dihydroxyphenyl)-2-propenoate from Step 1 in a suitable solvent, such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution.

-

Place the reaction mixture in a hydrogenation apparatus (e.g., a Parr shaker or an H-Cube).

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir vigorously at room temperature.

-

Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the final product, this compound. Further purification can be performed if necessary.

Analytical Methodologies

Proper analysis is crucial for confirming the identity and purity of the synthesized compound. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

Experimental Protocol: Reversed-Phase HPLC Analysis[6]

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare working standards by serial dilution.

-

Chromatographic System: Use an HPLC system equipped with a UV-Vis detector.

-

Injection: Inject a standard volume (e.g., 10 µL) of the sample onto the column.

-

Elution: Run the mobile phase through the column at the specified flow rate.

-

Detection: Monitor the elution profile at a suitable wavelength (typically around 280 nm for phenolic compounds).

-

Quantification: Identify the peak corresponding to this compound by its retention time and quantify using a calibration curve generated from the working standards.

| Parameter | Condition |

| Column | Newcrom R1 or Newcrom C18 (5 µm, 4.6x150 mm)[6] |

| Mobile Phase | A mixture of Acetonitrile (MeCN) and water, with phosphoric acid as a modifier. For MS-compatible methods, formic acid should be used instead of phosphoric acid.[6] |

| Flow Rate | Typically 1.0 mL/min |

| Detection | UV at 280 nm |

| Temperature | Ambient |

Biological Activity and Therapeutic Potential

The biological effects of this compound are largely inferred from its structural similarity to other well-studied phenolic compounds. The primary activities are expected to be antioxidant, anti-inflammatory, and neuroprotective.

Antioxidant Activity

The catechol structure is a hallmark of potent antioxidant activity. It can readily donate hydrogen atoms from its hydroxyl groups to neutralize reactive oxygen species (ROS) and other free radicals, thereby terminating damaging chain reactions. This activity is central to preventing oxidative damage to lipids, proteins, and DNA. The parent compound, dihydrocaffeic acid, is known for its strong antioxidant effects[1]. A derivative, isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate (IDHP), has also been shown to possess antioxidant properties that protect against vascular aging[5].

Anti-inflammatory Effects

Chronic inflammation is a key driver of many diseases. Phenolic compounds often exhibit anti-inflammatory effects. For instance, related compounds can inhibit pro-inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) and reduce the secretion of inflammatory mediators such as interleukins and TNF-α[8]. Propionates have also demonstrated the ability to downregulate inflammatory markers and reduce tissue damage in in vivo models[9][10][11].

Neuroprotective Effects

Neurodegenerative disorders like Alzheimer's and Parkinson's diseases are characterized by oxidative stress, inflammation, and apoptosis in neuronal cells[2]. Natural phenolic compounds are widely studied for their neuroprotective potential because they can counteract these processes[2][3][12]. A related compound, 2-(3,4-dihydroxyphenyl)ethyl 3-hydroxybutanoate (HTHB), was found to mitigate memory decline and reduce inflammation in the brain cortex in animal models[13].

Cardiovascular Effects and the ROS/Ferroptosis Pathway

Recent research has highlighted the role of ferroptosis—an iron-dependent form of programmed cell death characterized by lipid peroxidation—in cardiovascular diseases. The related compound IDHP was found to protect vascular cells by reducing ferrous ion accumulation and lipid peroxidation, key events in ferroptosis[5]. This suggests a protective mechanism against lipotoxicity-induced vascular senescence through the ROS/ferroptosis pathway. This compound, as a potent antioxidant, could similarly intervene in this pathway.

Caption: Potential intervention of the compound in the ROS/ferroptosis pathway.[5]

Quantitative Biological Data

A thorough review of the provided literature indicates a lack of specific quantitative biological data (e.g., IC₅₀, EC₅₀, or in vivo efficacy values) for this compound itself. The biological activities are largely extrapolated from studies on structurally similar molecules. For example, while IDHP is shown to be effective against vascular aging, specific dose-response data is not detailed in the available abstracts[5]. Similarly, studies on sodium propionate show dose-dependent anti-inflammatory effects in vivo (10-100 mg/kg), but this is a different molecule and serves only as a conceptual reference[9][11]. Direct experimental evaluation is required to quantify the biological potency of the title compound.

Summary and Future Directions

This compound is a compound of significant interest due to its structural relationship with known bioactive phenolic molecules. Its core catechol group strongly predicts potent antioxidant activity, which likely underlies its potential as an anti-inflammatory, neuroprotective, and cardioprotective agent. This guide has outlined its chemical properties, a viable synthetic pathway, and standard analytical methods.

Future research should focus on the following areas:

-

Optimized Synthesis and Characterization: Development and validation of a high-yield synthesis protocol and full spectroscopic characterization (NMR, IR, MS) of the compound.

-

In Vitro Biological Screening: Quantitative assessment of its antioxidant capacity (e.g., DPPH, FRAP assays), anti-inflammatory activity in relevant cell lines (e.g., measuring inhibition of NO, TNF-α, IL-6 in LPS-stimulated macrophages), and neuroprotective effects in neuronal cell models of oxidative stress or toxicity.

-

Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by the compound, including its effects on the Nrf2 antioxidant response, NF-κB inflammatory pathway, and the ferroptosis pathway.

-

In Vivo Efficacy and Pharmacokinetics: Evaluation of the compound's therapeutic effects in animal models of inflammation, neurodegeneration, or cardiovascular disease, coupled with a thorough investigation of its ADME profile to determine its bioavailability and metabolic fate.

References

- 1. Showing Compound 3-(3,4-Dihydroxyphenyl)propanoic acid (FDB008857) - FooDB [foodb.ca]

- 2. Natural Phenolic Compounds with Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotection mediated by natural products and their chemical derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isopropyl 3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoate Alleviates Palmitic Acid-Induced Vascular Aging in HUVEC Cells through ROS/Ferroptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethyl 3-(3,4-dihydroxyphenyl)propionate | SIELC Technologies [sielc.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Propionic acid counteracts the inflammation of human subcutaneous adipose tissue: a new avenue for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Neuroprotective effect of antioxidant compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-(3,4-Dihydroxyphenyl)ethyl 3-hydroxybutanoate Ameliorates Cognitive Dysfunction and Inflammation Via Modulating Gut Microbiota in Aged Senescence-Accelerated Mouse Prone8 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

ethyl 3-(3,4-dihydroxyphenyl)propanoate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties and a hypothetical framework for the experimental characterization of Ethyl 3-(3,4-dihydroxyphenyl)propanoate, a compound of interest in various research and development domains.

Core Compound Data

The fundamental molecular properties of this compound are summarized below.

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₄ | [1] |

| Molecular Weight | 210.230 g/mol | [1] |

| Synonyms | Ethyl 3-(3,4-dihydroxyphenyl)propionate, Benzenepropanoic acid, 3,4-dihydroxy-, ethyl ester | [1] |

| CAS Number | 3967-57-5 | [1] |

Hypothetical Experimental Protocols

The following sections outline detailed methodologies for the comprehensive characterization of this compound.

Protocol 1: Purity and Identity Confirmation via High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)

Objective: To determine the purity of a sample of this compound and confirm its molecular weight.

Materials:

-

This compound sample

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (MS grade)

-

C18 reverse-phase HPLC column

-

HPLC system with UV detector

-

Mass spectrometer with electrospray ionization (ESI) source

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Dilute to a final concentration of 10 µg/mL with the mobile phase.

-

HPLC Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 280 nm

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: ESI positive and negative

-

Scan Range: m/z 50-500

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120°C

-

-

Data Analysis: Analyze the HPLC chromatogram for peak purity. Analyze the mass spectrum to confirm the [M+H]⁺ and/or [M-H]⁻ ions corresponding to the molecular weight of this compound.

Protocol 2: Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Materials:

-

This compound sample (≥ 5 mg)

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes

-

NMR spectrometer (400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve the sample in the appropriate deuterated solvent.

-

¹H NMR Spectroscopy: Acquire a proton NMR spectrum to identify the chemical shifts, integration, and coupling constants of the hydrogen atoms.

-

¹³C NMR Spectroscopy: Acquire a carbon-13 NMR spectrum to identify the chemical shifts of the carbon atoms.

-

2D NMR (COSY, HSQC): Perform 2D NMR experiments as needed to establish connectivity between protons and carbons.

-

Data Analysis: Interpret the NMR spectra to confirm the arrangement of atoms and functional groups in the molecule.

Logical and Workflow Diagrams

The following diagrams illustrate key relationships and workflows relevant to the study of this compound.

Caption: Synthetic pathway for this compound.

Caption: Analytical workflow for compound characterization.

References

Potential Mechanism of Action of Ethyl 3-(3,4-dihydroxyphenyl)propanoate: A Technical Whitepaper

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(3,4-dihydroxyphenyl)propanoate is a phenolic compound of significant interest due to its structural similarity to well-characterized bioactive molecules. While direct experimental data on this specific ester is limited, this whitepaper extrapolates its potential mechanism of action based on the established activities of its core components: the 3,4-dihydroxyphenyl (catechol) moiety and the ethyl propanoate side chain. Drawing from extensive research on closely related analogs, such as ethyl caffeate and hydroxytyrosol, we propose a multifactorial mechanism centered on potent antioxidant and anti-inflammatory activities. This document outlines the key signaling pathways likely modulated by this compound, presents available quantitative data from related compounds to establish a framework for its potential efficacy, and provides detailed experimental protocols for its future investigation.

Introduction

Phenolic compounds are a diverse group of secondary metabolites in plants that have garnered substantial attention for their therapeutic potential. The 3,4-dihydroxyphenyl motif, a key feature of catechol, is a well-established pharmacophore responsible for the antioxidant and anti-inflammatory properties of many natural and synthetic compounds. This compound, an ester derivative, is structurally analogous to ethyl caffeate and hydroxytyrosol, both of which have demonstrated significant biological activity. This whitepaper aims to provide a comprehensive overview of the putative mechanisms of action of this compound, thereby offering a scientific foundation for its further exploration in drug discovery and development.

Core Postulated Mechanisms of Action

Based on the activities of structurally related compounds, the primary mechanisms of action for this compound are hypothesized to be its antioxidant and anti-inflammatory effects.

Antioxidant Activity

The catechol group is a potent scavenger of free radicals. The two adjacent hydroxyl groups on the phenyl ring can readily donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby terminating damaging radical chain reactions. This direct antioxidant activity is a cornerstone of the protective effects observed with many catechol-containing compounds.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous pathologies. The anti-inflammatory potential of this compound is likely mediated through the modulation of key inflammatory signaling pathways. Evidence from related compounds points towards the inhibition of the transcription factor NF-κB, a central regulator of the inflammatory response. By inhibiting NF-κB, the expression of downstream pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines, is suppressed.

Signaling Pathways

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical signaling cascade in the inflammatory process. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Ethyl caffeate, a close analog, has been shown to suppress NF-κB activation, thereby reducing the expression of iNOS and COX-2.[1][2]

Antioxidant Radical Scavenging Workflow

The antioxidant mechanism involves the direct scavenging of free radicals by the catechol moiety of this compound. This process stabilizes the reactive species and prevents them from causing cellular damage.

Quantitative Data from Structurally Related Compounds

To provide a quantitative perspective on the potential bioactivity of this compound, the following tables summarize data from studies on ethyl caffeate and hydroxytyrosol.

Table 1: Anti-inflammatory Activity of Related Compounds

| Compound | Assay | Model System | Concentration | Effect | Reference |

| Ethyl Caffeate | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | IC₅₀ = 5.5 µg/mL | Inhibition of NO production | [2] |